a-Chlorocrotonaldehyde
Description
α-Chlorocrotonaldehyde (C₄H₅ClO) is an α,β-unsaturated aldehyde with a chlorine substituent at the α-position of the crotonaldehyde backbone. Its structure (CH₂=CH-C(Cl)H-CHO) confers unique electrophilic reactivity due to conjugation between the carbonyl group and the double bond, augmented by the electron-withdrawing chlorine atom. This compound is primarily utilized in organic synthesis, particularly in Diels-Alder reactions and as an intermediate in agrochemical production . Limited industrial data are available, but its reactivity suggests applications in polymer chemistry and cross-linking agents. Synthesis typically involves chlorination of crotonaldehyde or selective oxidation of chlorinated precursors .
Properties
CAS No. |
55947-16-5 |
|---|---|
Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
(E)-2-chlorobut-2-enal |
InChI |
InChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3/b4-2+ |
InChI Key |
GMUIHGWBQIUCST-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C(\C=O)/Cl |
Canonical SMILES |
CC=C(C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: a-Chlorocrotonaldehyde can be synthesized through the reaction of 1-acetoxy-1,3-butadiene with chlorine gas. This reaction is typically carried out at room temperature in the presence or absence of nitrogen oxides . Another method involves the direct chlorination of acetaldehyde or paraldehyde, followed by further chlorination steps .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of crotonaldehyde. This process requires precise control of reaction conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: a-Chlorocrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols and amines can react with this compound under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine-substituted crotonaldehydes.
Scientific Research Applications
a-Chlorocrotonaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various compounds.
Biology: Studies have explored its potential interactions with biological molecules, although detailed biological applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of synthetic rubber and other industrial chemicals
Mechanism of Action
The mechanism of action of a-Chlorocrotonaldehyde involves its reactivity with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is due to the presence of the chlorine atom and the aldehyde group, which make the compound highly reactive towards nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crotonaldehyde (C₄H₆O)
- Structural Differences : Crotonaldehyde lacks the chlorine substituent at the α-position, resulting in reduced electrophilicity compared to α-chlorocrotonaldehyde.
Physical Properties :
Property α-Chlorocrotonaldehyde Crotonaldehyde Molecular Weight (g/mol) 106.54 70.09 Boiling Point (°C) ~130 (estimated) 104 Water Solubility Low Moderate - Reactivity : The chlorine in α-chlorocrotonaldehyde enhances its electrophilicity, accelerating nucleophilic additions (e.g., with amines or thiols). Crotonaldehyde reacts more slowly under similar conditions .
- Toxicity : Crotonaldehyde exhibits acute oral toxicity (LD₅₀ in rats: 200 mg/kg) and severe respiratory irritation. α-Chlorocrotonaldehyde’s toxicity is presumed higher due to increased reactivity, though specific data are scarce .
Acrolein (C₃H₄O)
Physical Properties :
Property α-Chlorocrotonaldehyde Acrolein Molecular Weight (g/mol) 106.54 56.06 Boiling Point (°C) ~130 52.7 Volatility Moderate High - Reactivity : Acrolein’s high volatility and smaller size make it more reactive in gas-phase reactions. α-Chlorocrotonaldehyde’s chlorine stabilizes the carbonyl group, favoring liquid-phase reactions.
- Toxicity : Acrolein is markedly more toxic (LD₅₀ in rats: 46 mg/kg) due to its volatility and ability to penetrate tissues rapidly. α-Chlorocrotonaldehyde’s lower volatility may reduce inhalation risks but increase dermal absorption hazards .
Comparison with Functionally Similar Chlorinated Aldehydes
Chloral (Trichloroacetaldehyde, C₂HCl₃O)
- Structural Contrast : Chloral has three chlorine atoms on the α-carbon, whereas α-chlorocrotonaldehyde has one chlorine on a longer chain.
- Toxicity : Chloral hydrate (derivative) has an LD₅₀ of ~400 mg/kg (rats), indicating lower acute toxicity than α-chlorocrotonaldehyde’s estimated values .
Key Research Findings
- Electrophilicity Ranking : NMR studies of analogous compounds suggest α-chlorocrotonaldehyde’s electrophilicity exceeds crotonaldehyde but is lower than acrolein due to steric hindrance from the chlorine atom .
- Environmental Persistence: The chlorine in α-chlorocrotonaldehyde may increase environmental persistence compared to non-halogenated aldehydes, though biodegradation studies are lacking .
- Synthetic Utility : α-Chlorocrotonaldehyde’s reactivity in cycloadditions is superior to crotonaldehyde, enabling access to chlorinated heterocycles unavailable with other aldehydes .
Data Gaps and Contradictions
- Toxicity Data: No direct LD₅₀ values for α-chlorocrotonaldehyde are reported in the provided evidence. Extrapolations from structural analogs may underestimate or overestimate risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
